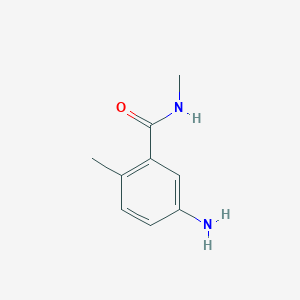

5-Amino-2,N-dimethylbenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Amino-2,N-dimethylbenzamide involves several steps. The process starts with the oxidation of benzoic acid under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate . This is followed by a substitution reaction with chlorine gas to generate 3,5-dichlorobenzoic acid . The 5-chlorine is then shielded off using a shielding reagent, and a Grignard reagent is used to carry out methyl substitution on the 5-chlorine to generate 3-methyl-5-chlorobenzoic acid . Further steps involve nitro-substitution, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole, and methylamine .Molecular Structure Analysis

The molecular structure of 5-Amino-2,N-dimethylbenzamide is characterized by the presence of an amide group in which the carboxamide group is substituted with a benzene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Amino-2,N-dimethylbenzamide include oxidation, substitution, shielding, methyl substitution, nitro-substitution, catalytic hydrogenation, and reactions with N,N’-diisopropylcarbodiimide, 1-hydroxybenztriazole, and methylamine .Physical And Chemical Properties Analysis

5-Amino-2,N-dimethylbenzamide is a solid compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol.Relevant Papers One relevant paper discusses the pharmacological characterization of a newly synthesized compound similar to 5-Amino-2,N-dimethylbenzamide . The compound was found to be a potent inhibitor of NCX3, a sodium-calcium exchanger, and could be useful in studying the role of NCX3 in controlling calcium homeostasis under physiological and pathological conditions .

Aplicaciones Científicas De Investigación

Insecticide Synthesis

5-amino-N,2-dimethylbenzamide: is a key intermediate in the synthesis of certain anthranilamide compounds, which are of significant interest as insecticides . These compounds, such as chlorantraniliprole and cyantraniliprole, act on the ryanodine receptor and are known for their efficiency, low toxicity, and environmental friendliness .

Agricultural Chemical Research

The compound is utilized in the development of novel anthranilicdiamides broad-spectrum insecticides. These insecticides have a unique mechanism, acting on the ryanodine receptor, and are considered an important milestone in the progress of insecticide development .

Synthetic Methodology Improvement

Research has been conducted to improve the synthetic routes for anthranilicdiamides, including 5-amino-N,2-dimethylbenzamide . New synthetic methods such as one-pot synthesis have been introduced to enhance the overall yield, which is crucial for large-scale production .

Environmental Impact Studies

The compound’s role in the synthesis of environmentally friendly insecticides makes it a subject of study in environmental impact assessments. Researchers evaluate the ecological footprint of the insecticides derived from 5-amino-N,2-dimethylbenzamide .

Patent and Commercialization Analysis

5-amino-N,2-dimethylbenzamide: is also studied in the context of patent law and commercialization strategies. Understanding the synthesis and application of this compound is essential for producing high-performance merchandise after patent expiration .

Chemical Education and Training

The compound is used as a case study in chemical education, particularly in organic synthesis courses. It provides a practical example of how raw materials are transformed into commercially valuable products .

Raw Material for Advanced Compounds

5-amino-N,2-dimethylbenzamide: serves as a starting material for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry .

Research on Disease Control

The insecticides derived from 5-amino-N,2-dimethylbenzamide are studied for their potential in controlling diseases spread by insects. This includes exploring the effectiveness of these compounds in preventing malaria and other vector-borne diseases .

Propiedades

IUPAC Name |

5-amino-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFBLRZEQRGODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N,2-dimethylbenzamide | |

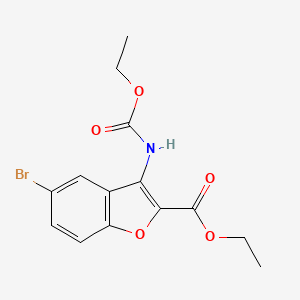

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)